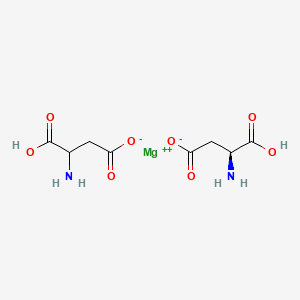
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is a compound that combines magnesium with an amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of magnesium, an essential element in biological systems, and the amino acid derivative, which can participate in various biochemical reactions, makes this compound particularly intriguing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium salts with the corresponding amino acid derivative. One common method is to react magnesium chloride with (3S)-3-amino-4-hydroxy-4-oxobutanoic acid in an aqueous solution. The reaction is usually carried out at room temperature and may require a slight excess of the amino acid derivative to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of high-pressure reactors to increase yield and efficiency. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study magnesium’s role in biological systems and its interaction with amino acids.
Industry: It may be used in the production of biodegradable materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate involves its interaction with biological molecules. Magnesium ions can act as cofactors for various enzymes, enhancing their activity. The amino acid derivative can participate in biochemical pathways, potentially influencing processes such as protein synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
Comparison
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is unique due to the presence of the amino acid derivative, which allows it to participate in specific biochemical reactions that other magnesium compounds cannot. For example, magnesium citrate is primarily used as a laxative, while magnesium sulfate is used in medical treatments for conditions like eclampsia. Magnesium chloride is commonly used in industrial applications and as a supplement.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique combination of magnesium and an amino acid derivative makes it a valuable subject for scientific research and industrial applications
Properties
Molecular Formula |
C8H12MgN2O8 |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2-;;/m0../s1 |
InChI Key |
RXMQCXCANMAVIO-JIZZDEOASA-L |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
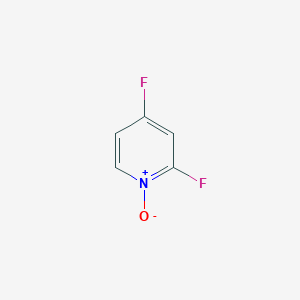
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)
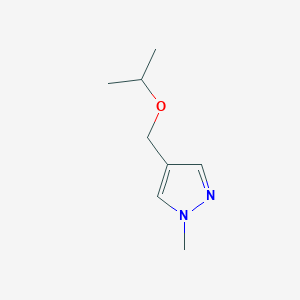
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
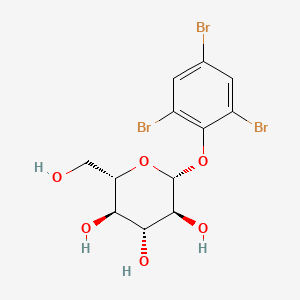
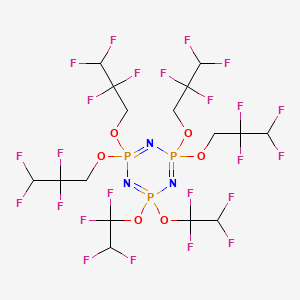
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
